The Chemical Architecture and Applications of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol: A Technical Whitepaper
The Chemical Architecture and Applications of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol: A Technical Whitepaper
Executive Summary
In modern medicinal chemistry, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—is a critical strategy for improving the clinical success rates of drug candidates. trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol (CAS: 10295-95-1)[1] is a highly versatile, sp3-rich bifunctional heterocyclic building block. Comprising a central tetrahydrofuran (THF) ring substituted with a basic pyrrolidine moiety and a hydroxyl group in a strictly trans configuration, this scaffold is uniquely positioned to act as a conformationally restricted bioisostere. This technical guide explores the physicochemical properties, mechanistic synthesis, and application of this molecule for researchers and drug development professionals.
Structural and Physicochemical Profiling
The spatial arrangement of the trans-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol scaffold dictates its behavior in both biological and chemical systems. The trans stereochemistry ensures that the hydroxyl group and the pyrrolidine ring project onto opposite faces of the THF ring.
Causality of Conformation: If these groups were in a cis configuration, the molecule would be highly susceptible to intramolecular hydrogen bonding between the basic pyrrolidine nitrogen and the hydroxyl proton. This internal bonding would mask the polar surface area, lower the basicity of the nitrogen, and artificially inflate the lipophilicity (LogP) of the molecule. The trans configuration prevents this, ensuring both functional groups remain fully available for intermolecular interactions with target proteins or solvent molecules.
Table 1: Quantitative Physicochemical Profile
| Parameter | Value / Data | Impact on Drug Design |
| CAS Registry Number | 10295-95-1 | Unique chemical identifier for procurement and registry[1]. |
| Molecular Formula | C8H15NO2 | Low molecular weight (157.21 g/mol ), ideal for fragment-based design. |
| Stereochemistry | trans (1R,2R / 1S,2S racemate) | Ensures optimal vectorial projection of pharmacophores. |
| Hydrogen Bond Donors | 1 (-OH) | Enhances aqueous solubility and target binding affinity. |
| Hydrogen Bond Acceptors | 3 (N, O, O) | Facilitates interaction with kinase/protease hinge regions. |
| Predicted pKa (Basic) | ~ 8.5 - 9.5 (Pyrrolidine N) | Enables salt formation (e.g., HCl salt) for oral bioavailability. |
Mechanistic Synthesis & Stereocontrol Causality
The synthesis of trans-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol relies on the stereospecific ring-opening of a meso-epoxide intermediate. The synthetic route is governed by strict orbital mechanics, guaranteeing the trans outcome without the need for complex diastereomeric separations.
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Epoxidation: The synthesis begins with the epoxidation of commercially available 2,5-dihydrofuran. The syn-addition of oxygen across the double bond forms the meso-epoxide, 3,4-epoxytetrahydrofuran. Modern, greener protocols utilize hydrogen peroxide (H2O2) over a titanosilicate catalyst (e.g., Ti-MWW) to achieve this cleanly[2].
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Nucleophilic Ring Opening: The critical stereodefining step is the nucleophilic attack of pyrrolidine on 3,4-epoxytetrahydrofuran. Because the epoxide oxygen is situated on one face of the THF ring, the incoming pyrrolidine nitrogen must attack the adjacent carbon from the opposite face (anti-periplanar trajectory). This SN2 backside attack results in the inversion of stereochemistry at the attacked carbon, cleanly yielding the trans configuration[3].
Synthetic workflow demonstrating the SN2 anti-addition mechanism ensuring trans-stereochemistry.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility in the laboratory, the following step-by-step methodology outlines the synthesis of the target compound with built-in validation checkpoints.
Protocol A: Synthesis of 3,4-Epoxytetrahydrofuran
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Causality of Reagent Choice: For standard laboratory-scale synthesis, meta-chloroperoxybenzoic acid (mCPBA) is chosen due to its predictable kinetics and the ease of byproduct removal (m-chlorobenzoic acid is easily washed away with mild aqueous base).
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Step 1 (Setup): Dissolve 2,5-dihydrofuran (1.0 equiv, 50 mmol) in anhydrous dichloromethane (DCM, 100 mL) in a round-bottom flask equipped with a magnetic stirrer. Chill to 0 °C using an ice bath.
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Step 2 (Addition): Slowly add mCPBA (1.1 equiv, 70-75% purity) in portions over 30 minutes to prevent thermal runaway.
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Step 3 (Reaction & Validation): Allow the mixture to warm to room temperature and stir for 16 hours. Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1, KMnO4 stain). The complete disappearance of the alkene spot confirms the reaction has reached the endpoint.
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Step 4 (Workup): Quench the reaction with saturated aqueous Na2S2O3 (50 mL) to destroy excess peroxide. Wash the organic layer with saturated aqueous NaHCO3 (3 x 50 mL) to remove m-chlorobenzoic acid.
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Step 5 (Isolation): Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure (carefully, as the epoxide is volatile) to yield 3,4-epoxytetrahydrofuran.
Protocol B: Synthesis of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol
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Causality of Solvent Choice: The reaction is run in a polar protic solvent (e.g., ethanol), which stabilizes the transition state of the epoxide opening through hydrogen bonding to the epoxide oxygen, thereby accelerating the SN2 attack by the amine[3].
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Step 1 (Setup): In a pressure vial, combine 3,4-epoxytetrahydrofuran (1.0 equiv, 20 mmol) and pyrrolidine (1.2 equiv, 24 mmol). Add absolute ethanol (10 mL) as a solvent.
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Step 2 (Reaction & Validation): Seal the vial and heat the mixture to 60 °C for 12 hours. Validation Checkpoint: Monitor reaction progress by LC-MS. The emergence of the mass ion [M+H]+ = 158.1 confirms product formation.
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Step 3 (Workup): Cool the mixture to room temperature. Evaporate the ethanol and excess pyrrolidine under reduced pressure.
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Step 4 (Purification): Purify the crude oil via flash column chromatography (DCM/MeOH/NH4OH 90:9:1) to obtain the pure free base as a viscous oil.
Strategic Applications in Drug Design
The incorporation of basic amines onto sp3-rich rings is a proven strategy in modern drug design. The trans-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol scaffold offers two distinct advantages:
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Pharmacophore Vectorization: The THF ring restricts the conformational flexibility of the pyrrolidine and hydroxyl groups, locking them into a specific spatial arrangement. This rigidification reduces the entropic penalty upon binding, allowing the molecule to perfectly match the binding pocket of a target protein (e.g., acting as a hinge binder in kinase inhibitors).
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ADME Optimization: The introduction of the basic pyrrolidine nitrogen lowers the overall LogP of lipophilic drug candidates, dramatically improving aqueous solubility. Furthermore, the adjacent hydroxyl group acts as a metabolic shield, often preventing CYP450-mediated oxidation at the adjacent carbons.
Pharmacophore mapping illustrating the functional contributions of the scaffold.
References
- Echemi Database. "Tetrahydrofuran for Sale, Find Tetrahydrofuran Sale 109-99-9 List." Echemi.
- Wu, H., et al. "Highly efficient and clean synthesis of 3,4-epoxytetrahydrofuran over a novel titanosilicate catalyst, Ti-MWW." Green Chemistry, RSC Publishing.
- Weiberth, F. J., et al. "Scalable Syntheses of Chirally Pure Mono-protected and Orthogonally Di-protected cis-3,4-Diaminotetrahydrofurans." Synthesis, Thieme Connect.
